Tenofovir alafenamide Intermediate 1
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Overview
Description
Tenofovir alafenamide Intermediate 1 is a key compound in the synthesis of tenofovir alafenamide fumarate, an antiretroviral medication used primarily for the treatment of chronic hepatitis B virus infection and HIV-1 infection . This intermediate plays a crucial role in the production of tenofovir alafenamide fumarate, which is known for its greater stability in plasma compared to its predecessor, tenofovir disoproxil fumarate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir alafenamide Intermediate 1 involves several steps, starting from readily available precursors. One common synthetic route includes the use of ®-propylene carbonate as a chiral pool to introduce the desired chirality . The intermediate can also be synthesized using regioselective and stereoselective reactions to achieve high enantiomeric excess . Key steps in the synthesis include the use of Mitsunobu reaction to invert the configuration of chiral carbon .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for chiral analysis and purification .
Chemical Reactions Analysis
Types of Reactions
Tenofovir alafenamide Intermediate 1 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or tosylates.
Major Products
The major products formed from these reactions include various chiral intermediates that are further processed to produce tenofovir alafenamide fumarate .
Scientific Research Applications
Tenofovir alafenamide Intermediate 1 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of tenofovir alafenamide fumarate.
Biology: Studied for its role in the inhibition of viral replication.
Medicine: Essential in the development of antiviral therapies for chronic hepatitis B and HIV-1 infections.
Industry: Utilized in the large-scale production of tenofovir alafenamide fumarate for pharmaceutical use.
Mechanism of Action
The mechanism of action of Tenofovir alafenamide Intermediate 1 involves its conversion to tenofovir alafenamide fumarate, which is then metabolized to tenofovir . Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor, blocking the reverse transcriptase enzyme and preventing viral replication . This mechanism is crucial for its antiviral efficacy against hepatitis B virus and HIV-1 .
Comparison with Similar Compounds
Comparison with Other Compounds
Tenofovir alafenamide Intermediate 1 is compared with other similar compounds such as tenofovir disoproxil fumarate and entecavir . While tenofovir disoproxil fumarate is also used for the treatment of hepatitis B and HIV-1, tenofovir alafenamide fumarate offers improved bone and renal safety .
List of Similar Compounds
- Tenofovir disoproxil fumarate
- Entecavir
- Lamivudine
This compound stands out due to its role in producing a more stable and safer antiretroviral medication .
Biological Activity
Tenofovir alafenamide (TAF) is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor, primarily used in the treatment of HIV and chronic hepatitis B virus (HBV) infections. TAF is notable for its improved pharmacokinetic profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), while maintaining lower plasma levels of tenofovir.
TAF is converted intracellularly to tenofovir, which is then phosphorylated to TFV-DP. This active form competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into viral DNA during reverse transcription, effectively inhibiting viral replication and leading to chain termination. The inhibition of both HIV-1 reverse transcriptase and HBV polymerase is critical for its antiviral activity .
Pharmacokinetics
- Absorption and Metabolism : TAF exhibits a more favorable pharmacokinetic profile than TDF. After oral administration, TAF is rapidly converted to tenofovir within cells by cathepsin A and other hydrolases, resulting in significantly higher intracellular concentrations of TFV-DP .
- Plasma Concentrations : TAF achieves approximately 91% lower plasma concentrations compared to TDF, which correlates with reduced renal and bone toxicity .
Antiviral Activity
- HIV-1 : Clinical studies indicate that TAF has a high barrier to resistance compared to TDF. In vitro studies showed that TAF inhibited 40 out of 42 clinical isolates harboring the K65R mutation, while TDF inhibited only 32 .
- HBV : TAF has been shown to be effective in treating chronic HBV infections, with studies indicating no reported cases of drug resistance .
Comparative Studies
A retrospective study involving 241 patients with chronic hepatitis B compared the efficacy and safety profiles of TAF and TDF. Both groups showed significant improvements in liver function tests post-treatment. However, the TAF group exhibited a lower rate of adverse reactions compared to the TDF group, highlighting its safety profile .
Parameter | TAF Group (n=180) | TDF Group (n=61) | P-value |
---|---|---|---|
ALT Levels (Before Treatment) | Baseline | Baseline | - |
ALT Levels (After Treatment) | Decreased | Decreased | <0.05 |
HBsAg Conversion Rate | Similar | Similar | >0.05 |
Adverse Reactions Rate | Lower | Higher | <0.05 |
Case Studies
- Suboptimal Response : Two patients with HBeAg-positive chronic hepatitis B demonstrated suboptimal responses to TAF monotherapy, suggesting that while TAF is generally effective, there can be exceptions that warrant further investigation into long-term efficacy and potential resistance mechanisms .
- Clinical Efficacy : In a multicenter trial comparing TAF and standard care for HIV treatment, both regimens achieved similar rates of viral suppression at week 48, but TAF showed less impact on bone density and renal function over time .
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMCOCNZJPJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N5O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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